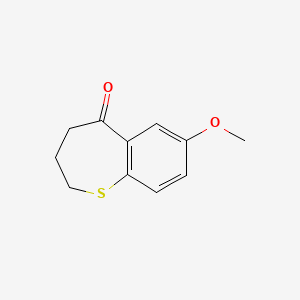![molecular formula C18H21N3O4S B2473771 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319809-05-5](/img/structure/B2473771.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with several functional groups, including a tetrahydrothiophene ring, a pyrazole ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydrothiophene ring might be formed through a cyclization reaction, while the carboxamide group could be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a tetrahydrothiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom), a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the tetrahydrothiophene and pyrazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxamide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and characterization of pyrazole derivatives are a common theme in scientific research, focusing on novel synthetic routes and understanding their structural properties. For example, Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized it using a variety of spectroscopic techniques. The study provided insights into the compound's thermal stability and nonlinear optical properties, highlighting its potential application in materials science (Kumara et al., 2018).
Biological Activity
Compounds with pyrazole cores have been evaluated for their biological activities, including cytotoxicity against cancer cells. For instance, Hassan et al. (2014) synthesized new pyrazolo[1,5-a]pyrimidine derivatives and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of such compounds in cancer therapy (Hassan et al., 2014).
Molecular Interaction Studies
Research on the molecular interactions of pyrazole derivatives with biological targets can reveal their mechanism of action and facilitate the design of more effective therapeutic agents. For example, Shim et al. (2002) investigated the interaction of a pyrazole derivative with the CB1 cannabinoid receptor, contributing to the development of receptor-specific drugs (Shim et al., 2002).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of pyrazole derivatives are also of significant interest. Research in this area aims to develop new compounds with potential applications in treating infections and oxidative stress-related conditions. For example, studies on the synthesis and bioactivity of pyrazoline derivatives have shown promising antibacterial and antioxidant activities, indicating their potential use in pharmaceuticals and as functional materials (Khotimah et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-8-3-2-6-15(16)19-18(22)17-13-5-4-7-14(13)20-21(17)12-9-10-26(23,24)11-12/h2-3,6,8,12H,4-5,7,9-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOYLFUYGOFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

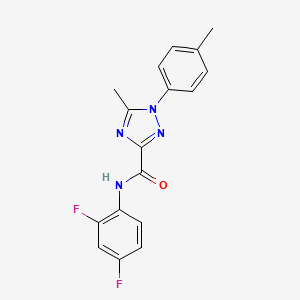
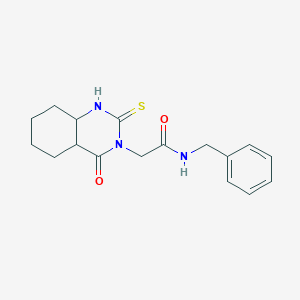
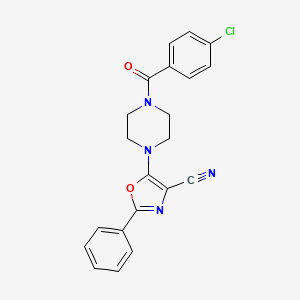
![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)
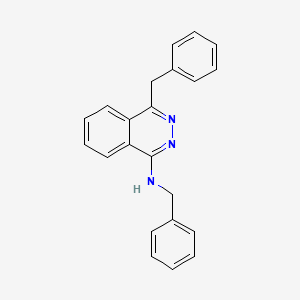
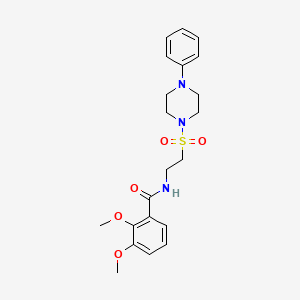
![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)
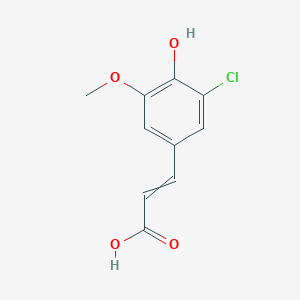
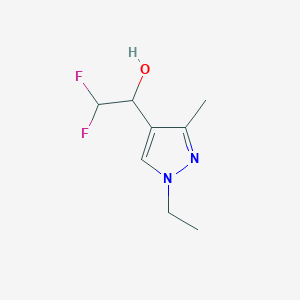
![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2473709.png)
